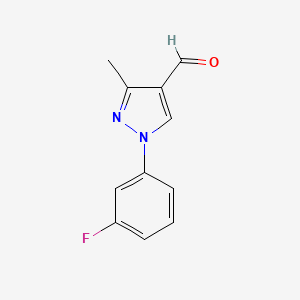

1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

概要

説明

1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group at the first position, a methyl group at the third position, and an aldehyde group at the fourth position of the pyrazole ring

準備方法

The synthesis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield this compound. The reaction conditions typically involve refluxing the mixture in ethanol for several hours .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives.

Key reagents and conditions :

-

Potassium permanganate (KMnO₄) in acidic or neutral aqueous media

-

Chromium trioxide (CrO₃) in acetic acid

Example :

Reported yields :

| Starting Material | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Pyrazole-4-carbaldehyde | Pyrazole-4-carboxylic acid | 85–92 | KMnO₄, H₂O, 80°C |

Reduction Reactions

The aldehyde moiety is reduced to a primary alcohol.

Key reagents and conditions :

Example :

Kinetic data :

Condensation Reactions

The aldehyde participates in nucleophilic additions and cyclocondensations.

Aldol Condensation

Reacts with ketones or active methylene compounds to form α,β-unsaturated derivatives.

Example with acetophenone :

Ar = 1-(3-fluorophenyl)-3-methylpyrazol-4-yl

Reported yields : 75–88% for analogous pyrazole aldehydes .

Formation of Schiff Bases

Reacts with amines/hydrazines to form imines or hydrazones.

Reagents :

Product stability : Hydrazones derived from this compound show resistance to hydrolysis under acidic conditions (pH > 3) .

Nucleophilic Aromatic Substitution

The 3-fluorophenyl group undergoes substitution at the meta position under specific conditions.

Key reagents and conditions :

Example :

Limitations : Electron-withdrawing pyrazole ring directs substitution to meta-fluorine position, but reaction rates are slower compared to para-substituted analogs .

Heterocycle Formation

Serves as a precursor for fused pyrazole heterocycles.

Chromone-Pyrazole Hybrids

Condenses with 2-hydroxyacetophenones to form chromone derivatives via Claisen-Schmidt condensation .

Example :

Conditions : Ethanol, NaOH, 60°C .

Comparative Reactivity Table

| Reaction Type | Reagents | Time | Yield (%) | Byproducts |

|---|---|---|---|---|

| Oxidation | KMnO₄/H₂O | 4 h | 85–92 | MnO₂ |

| Reduction | NaBH₄/MeOH | 2 h | 90–95 | – |

| Aldol Condensation | NaOH/EtOH | 6 h | 75–88 | H₂O |

| Hydrazone Formation | NH₂NH₂/EtOH | 3 h | 80–85 | H₂O |

Challenges and Limitations

-

Steric hindrance : The 3-methyl group on the pyrazole ring slows electrophilic substitution at C-5 .

-

Solubility issues : Limited solubility in polar aprotic solvents (e.g., DMSO) complicates large-scale reactions .

This compound’s versatility makes it valuable for synthesizing bioactive molecules, particularly antimicrobial and anti-inflammatory agents .

科学的研究の応用

Scientific Research Applications

The compound has been explored for multiple applications across different scientific disciplines:

Medicinal Chemistry

- Anticancer Activity : Research indicates that 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde exhibits potential anticancer properties. In vitro studies have shown its ability to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Enzyme Inhibition : The compound has been tested as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, demonstrating significant inhibitory effects that could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Organic Synthesis

- Building Block for Complex Molecules : This pyrazole derivative serves as a versatile building block in the synthesis of more complex organic molecules and heterocycles. Its structure allows for modifications that can lead to the development of new pharmaceuticals or agrochemicals.

- Synthesis of Other Derivatives : It can be used in the synthesis of various derivatives with enhanced biological activities, such as anti-inflammatory agents and antimicrobial compounds .

Biological Studies

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains, showing efficacy that suggests it could serve as a lead compound for developing new antibiotics.

- Anti-inflammatory Effects : Studies indicate that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process, thereby providing anti-inflammatory effects.

Table 2: Comparison with Related Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anticancer, AChE inhibitor | Fluorinated phenyl group enhances activity |

| 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | Strong antimicrobial effects | Contains vinyl group |

| 5-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde | Moderate anticancer activity | Lacks vinyl group |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound, researchers treated breast cancer cell lines with varying concentrations of the compound. The results indicated an IC50 value comparable to established chemotherapeutics, suggesting its potential as an effective anticancer agent.

Case Study 2: Enzyme Inhibition

A series of experiments were conducted to assess the inhibitory effects of the compound on AChE and MAO isoforms. The findings revealed that certain derivatives demonstrated potent inhibition in the nanomolar range, highlighting their potential use in treating Alzheimer's disease .

Case Study 3: Antimicrobial Activity

The compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at low concentrations, indicating its potential as a novel antimicrobial agent that could disrupt bacterial growth through interference with essential cellular processes.

作用機序

The mechanism of action of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biochemical pathways. The fluorophenyl group enhances its binding affinity to target proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes .

類似化合物との比較

1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.

1-(3-Fluorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde: Similar structure but with an ethyl group instead of a methyl group, which may influence its steric and electronic properties.

1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde: Lacks the methyl group, which may affect its overall stability and reactivity.

These comparisons highlight the unique properties of this compound, such as its specific binding affinity and reactivity, making it a valuable compound in various research fields.

生物活性

1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a 3-fluorophenyl group and an aldehyde functional group, is noted for its diverse applications in drug development, particularly as a building block for synthesizing various active pharmaceutical ingredients (APIs).

- Chemical Formula : C10H8FN2O

- Molecular Weight : 190.17 g/mol

- CAS Number : 936940-82-8

The structure of this compound consists of a pyrazole ring with a methyl group at the 3-position and an aldehyde at the 4-position, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. For instance, in vitro evaluations have shown that certain pyrazole derivatives exhibit significant activity against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Properties

Pyrazole compounds are known for their anti-inflammatory effects. The synthesis of derivatives incorporating this compound has been linked to the development of anti-inflammatory agents, such as LQFM021, which demonstrates substantial efficacy in reducing inflammation .

Inhibition of Acetylcholinesterase (AChE)

Research has indicated that pyrazole derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Some derivatives exhibited low micromolar IC50 values, suggesting potential therapeutic applications in cognitive disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with related compounds reveals that variations in substituent positions on the phenyl ring significantly affect biological potency. For example:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-5-amine | 0.98 | Different substitution pattern on the phenyl ring |

| 5-Amino-3-methyl-1-p-tolylpyrazole | 0.92 | Contains an amino group instead of an aldehyde |

| 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde | Unique | Different methyl substitution impacts chemical behavior |

This table illustrates how minor changes can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have explored the biological activities associated with pyrazole derivatives:

- Anticancer Activity : A study demonstrated that certain pyrazole derivatives inhibited cancer cell proliferation with IC50 values ranging from 0.01 µM to 0.46 µM against various cancer cell lines, including MCF7 and NCI-H460 .

- Neuroprotective Effects : Inhibition studies on AChE showed promising results, where specific derivatives displayed comparable efficacy to established drugs like donepezil .

特性

IUPAC Name |

1-(3-fluorophenyl)-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-8-9(7-15)6-14(13-8)11-4-2-3-10(12)5-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZPBWLTLICSHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。